molecular formula C9H19O5P B1582584 Ethyl 3-(diethoxyphosphoryl)propanoate CAS No. 3699-67-0

Ethyl 3-(diethoxyphosphoryl)propanoate

Cat. No. B1582584
CAS RN: 3699-67-0
M. Wt: 238.22 g/mol
InChI Key: JMJWCUOIOKBVNQ-UHFFFAOYSA-N
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Description

Ethyl 3-(diethoxyphosphoryl)propanoate, also known as EDPP, is a phosphorylated ester of propanoic acid. It is an organic compound that has been used in a variety of laboratory experiments and scientific research. EDPP is a colorless, odorless, and water-soluble compound that has a wide range of applications in the pharmaceutical, chemical, and biochemical industries.

Scientific research applications

Synthesis and Chemical Transformations

Ethyl 3-(diethoxyphosphoryl)propanoate serves as a versatile intermediate in the synthesis of various compounds. It's used in the Michael addition to produce 2-diethoxyphosphoryl-4-nitroalkanoates, which can be further transformed into 3-(diethoxyphosphoryl)tetrahydro-2-furanones and pyrrolidin-2-ones (Blaszczyk, Krawczyk, & Janecki, 2004). Additionally, it's reacted with nucleophilic reagents to synthesize difluoromethylphosphonate-substituted nitrogen heterocycles (Pasternak, Golubev, Peregudov, & Chkanikov, 2000).

Flame Retardancy in Polymers

In the field of polymer science, Ethyl 3-(diethoxyphosphoryl)propanoate is used to synthesize ethyl (diethoxymethyl)phosphinate derivatives, which are incorporated into flexible polyurethane foams to evaluate their flame retardancy. The structure-flame retardancy relationships of these compounds indicate their potential as flame retardants in various practical applications (Zhou et al., 2021).

Spin Trapping in Chemical Research

Ethyl (diethoxyphosphoryl)thionformate, a related compound, is used in spin trapping experiments with free radicals. This research provides insights into the reactivity and interaction of free radicals, which is crucial in understanding various chemical processes (Alberti et al., 2001).

Medicinal Chemistry and Drug Synthesis

In the pharmaceutical domain, this compound is involved in the synthesis of key intermediates for drugs. For instance, it plays a role in the enzyme-catalyzed synthesis of ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a key intermediate for the antidepressant drug duloxetine (Ren, Liu, Pei, & Wu, 2019).

Advanced Organic Synthesis

It's also used in advanced organic synthesis, such as in the Favorskii-type rearrangement of α,α′-dihalo ketones, contributing to the synthesis of important intermediates for natural product syntheses (Sakai, Amano, Miyata, Utaka, & Takeda, 1987).

Polymer Science

In the field of polymer science, the compound is used in synthesizing novel bisphosphonate-containing methacrylates derived from alkyl α-hydroxymethacrylates. These polymers have potential applications in areas like dental and bone repair (Bilgici, Buyukgumus, Altin, & Avci, 2014).

properties

IUPAC Name

ethyl 3-diethoxyphosphorylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19O5P/c1-4-12-9(10)7-8-15(11,13-5-2)14-6-3/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMJWCUOIOKBVNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCP(=O)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299944
Record name Ethyl 3-(diethoxyphosphoryl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(diethoxyphosphoryl)propanoate

CAS RN

3699-67-0
Record name 3699-67-0
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Record name Ethyl 3-(diethoxyphosphoryl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethyl 3- phoshonopropionate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Vaňková, DT Keough, D Hocková… - …, 2023 - Wiley Online Library
Twelve N2′‐branched acyclic nucleoside phosphonates and bisphosphonates were synthesized as potential inhibitors of Plasmodium falciparum hypoxanthine‐guanine‐xanthine …

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